molecular formula C21H23N3O B2713617 2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide CAS No. 1197524-89-2

2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide

Cat. No. B2713617
M. Wt: 333.435
InChI Key: MRXGAXCPKMWFCV-UHFFFAOYSA-N
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Description

The compound “2-({[1,1’-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of amine transaminases, which offer an environmentally sustainable synthesis route for the production of pure chiral amines . The Friedel-Crafts alkylation reaction is another method that could potentially be used for the synthesis of such compounds .


Chemical Reactions Analysis

The compound, being an aromatic amide, might undergo reactions typical for this class of compounds. For instance, it might participate in electrophilic aromatic substitution reactions . Also, it could potentially undergo reactions with anhydrides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific molecular structure. Typical physical properties include density, color, hardness, melting and boiling points, and electrical conductivity . The chemical properties would be determined by its reactivity and the types of reactions it can undergo .

Future Directions

The future directions in the study and application of this compound could involve further exploration of its synthesis, reactivity, and potential uses. For instance, there is ongoing research into the use of amine transaminases for the synthesis of chiral amines, which could be relevant for this compound .

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(2-phenylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c22-16-21(13-7-2-8-14-21)24-20(25)15-23-19-12-6-5-11-18(19)17-9-3-1-4-10-17/h1,3-6,9-12,23H,2,7-8,13-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXGAXCPKMWFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CNC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide

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